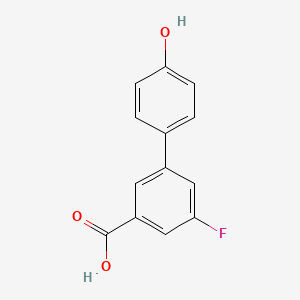

4-(3-Carboxy-5-fluorophenyl)phenol

Description

4-(3-Carboxy-5-fluorophenyl)phenol is a fluorinated biphenyl derivative featuring a phenolic hydroxyl group and a carboxylic acid substituent on adjacent aromatic rings. The compound’s molecular formula is inferred to be C₁₃H₉FO₃ (molecular weight: 232.21 g/mol) based on analogs like 2-(3-carboxy-5-fluorophenyl)phenol .

Key properties include:

Propriétés

IUPAC Name |

3-fluoro-5-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDOCVLIQKICRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683550 | |

| Record name | 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-01-2 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-(3-Carboxy-5-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Analyse Des Réactions Chimiques

4-(3-Carboxy-5-fluorophenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-(3-Carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The positional arrangement of substituents significantly influences physicochemical and biological properties. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Purity (%) | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|---|

| 4-(3-Carboxy-5-fluorophenyl)phenol | Not reported | C₁₃H₉FO₃ | ~98* | 232.21 | 4-OH, 3-carboxy-5-F |

| 2-(3-Carboxy-5-fluorophenyl)phenol | 1261958-14-8 | C₁₃H₉FO₃ | 95 | 232.21 | 2-OH, 3-carboxy-5-F |

| 4-(4-Carboxy-3-fluorophenyl)phenol | 168100-28-5 | C₁₃H₉FO₃ | 98 | 232.21 | 4-OH, 4-carboxy-3-F |

| 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | - | C₁₄H₈ClFO₄ | Not specified | 294.66 | 3-Cl, 5-F, 3,4'-dicarboxy |

*Purity inferred from analogs in the same synthesis batch .

Key Observations:

Fluorine at the 5-position (meta to the carboxyl group) could increase electron-withdrawing effects, stabilizing the carboxylate anion and altering acidity (pKa) .

Purity and Stability: 4-Substituted analogs (e.g., 4-(4-carboxy-3-fluorophenyl)phenol) exhibit higher purity (98%) compared to 2-substituted isomers (95%), suggesting better synthetic yields or stability .

Functional Group Variations

Carboxylic Acid Derivatives

- 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid (C₁₄H₈FNO₆): Incorporates a nitro group, increasing molecular polarity and UV-Vis absorption at 340–406 nm due to π→π* transitions . This contrasts with the target compound, which lacks nitro substituents and may exhibit shifted optical properties.

Halogen-Substituted Analogs

Activité Biologique

4-(3-Carboxy-5-fluorophenyl)phenol, also known as 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid, is a compound with significant biological activity. Its molecular formula is C13H9FO3, and it is characterized by the presence of both a carboxylic acid and a phenolic hydroxyl group, which are critical for its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The biological activity of 4-(3-Carboxy-5-fluorophenyl)phenol primarily stems from its ability to interact with various molecular targets through:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins.

- Hydrophobic Interactions : The hydrophobic nature of the phenyl rings allows for effective interactions with lipid membranes and hydrophobic pockets in proteins.

- Electrostatic Interactions : The carboxylic acid group can participate in ionic interactions, influencing enzyme activity and receptor binding.

These interactions can modulate the function of enzymes or receptors, leading to various biological effects including enzyme inhibition and altered signaling pathways.

Biological Activity

Research indicates that 4-(3-Carboxy-5-fluorophenyl)phenol exhibits a range of biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on receptor for advanced glycation end-products (RAGE), which plays a role in inflammation and neurodegenerative diseases .

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For example, it exhibited significant activity against several cancer types, including breast and lung cancers. Its mechanism involves inducing apoptosis and cell cycle arrest .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurological disorders. It has been shown to reduce oxidative stress and inflammation in neuronal cells .

Comparative Analysis

To understand the unique properties of 4-(3-Carboxy-5-fluorophenyl)phenol, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(3-Carboxyphenyl)phenol | Lacks fluorine; may have different reactivity | Moderate enzyme inhibition |

| 4-(3-Carboxy-5-chlorophenyl)phenol | Contains chlorine; affects stability | Lower anticancer activity |

| 4-(3-Carboxy-5-methylphenyl)phenol | Methyl group alters steric properties | Reduced binding affinity |

The presence of the fluorine atom in 4-(3-Carboxy-5-fluorophenyl)phenol enhances its reactivity and biological activity compared to its analogs. Fluorine can significantly influence the pharmacokinetic properties of compounds, making them more effective as therapeutic agents .

Case Studies

Several case studies highlight the therapeutic potential of 4-(3-Carboxy-5-fluorophenyl)phenol:

- Study on Cancer Cell Lines : In vitro studies showed that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value indicating strong cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways .

- Neuroprotective Study : A study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.